Enhanced Human LOX Amine Oxidase Inhibition vs. Des-Oxazole Hexyl Analog
In a patent-disclosed LOX amine oxidase assay, the compound (designated as Example Compound) exhibited an IC50 of 75.1 nM against human LOX [1]. In contrast, the corresponding des-oxazole analog (Compound 2 in the same patent, bearing a simple hexyl chain) showed an IC50 of 209 nM under identical conditions [1]. This represents a 2.8-fold improvement in potency conferred specifically by the oxazole-hydroxy motif.
| Evidence Dimension | IC50 for Inhibition of Human LOX Amine Oxidase Activity |
|---|---|
| Target Compound Data | 75.1 nM |
| Comparator Or Baseline | Des-oxazole analog: IC50 = 209 nM |
| Quantified Difference | 2.8-fold lower IC50 (higher potency) |
| Conditions | Amplex Red fluorescence assay using 10-20× concentrated conditioned media; human LOX recombinant enzyme; assay conditions from US10774069/Table 9 (BindingDB entry for BDBM461421). |
Why This Matters
A 2.8-fold potency advantage at the primary target reduces the required compound concentration in cellular and in vivo models, lowering the risk of off-target effects and improving cost-efficiency in large-scale screening campaigns.
- [1] Lonergan, D.; Holme, K. R.; Rowbottom, M. W. Crystalline forms of a lysyl oxidase-like 2 inhibitor and methods of making. US Patent 10,774,069. September 15, 2020. (BindingDB entry BDBM461421, IC50 data for compound and comparator.) View Source
